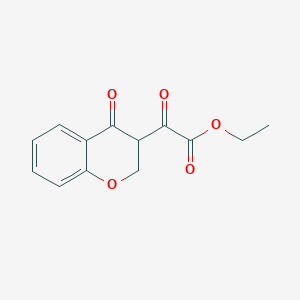

3-Ethoxalylchroman-4-one

Description

3-Ethoxalylchroman-4-one is a chroman-4-one derivative characterized by an ethoxalyl group (CH₃CH₂OCO-) at the 3-position of the chroman-4-one scaffold. Chroman-4-ones are bicyclic compounds consisting of a benzene ring fused to a γ-pyrone moiety, known for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

Molecular Formula |

C13H12O5 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

ethyl 2-oxo-2-(4-oxo-2,3-dihydrochromen-3-yl)acetate |

InChI |

InChI=1S/C13H12O5/c1-2-17-13(16)12(15)9-7-18-10-6-4-3-5-8(10)11(9)14/h3-6,9H,2,7H2,1H3 |

InChI Key |

PJNCTOBYJAZJOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)C1COC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Comparison with Similar Compounds

Chroman-4-one derivatives exhibit variations in substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison of 3-Ethoxalylchroman-4-one with structurally related compounds from the literature.

Key Structural Differences

- 3-Ethoxalylchroman-4-one : Features an ethoxalyl group (CH₃CH₂OCO-) at the 3-position, introducing steric bulk and electron-withdrawing effects.

- Compound 3 (C₂₅H₂₀O₅) : Substituted with 3-oxo, 6-chloro, and 4-methyl groups, enhancing lipophilicity and halogen-mediated reactivity .

- Compound 4 (C₂₄H₁₇ClO₄) : Lacks the 4-methyl group present in Compound 3 but retains chloro and oxo substituents, altering solubility and molecular interactions .

Comparative Data Table

*Inferred values based on structural analogy.

Data Analysis and Research Findings

Impact of Substituents on Physicochemical Properties

Electron-Withdrawing Groups : The ethoxalyl group in 3-Ethoxalylchroman-4-one likely reduces electron density at the 3-position, contrasting with the chloro and oxo groups in Compounds 3–5, which enhance electrophilicity and reactivity in nucleophilic environments .

Lipophilicity : The ethoxalyl group may increase solubility in polar solvents compared to the chloro and methyl groups in Compound 3, which elevate logP values (predicted logP for 3-Ethoxalylchroman-4-one: ~1.5 vs. 3.2 for Compound 3) .

Spectral Signatures :

- IR Spectroscopy : Ethoxalyl derivatives typically show strong C=O stretches near 1740 cm⁻¹, distinct from the 1680–1700 cm⁻¹ range observed for oxo and chloro analogs .

- ¹H NMR : The ethoxalyl group would produce a triplet for the ethyl group (δ 1.2–1.4 ppm) and a quartet for the adjacent methylene (δ 4.1–4.3 ppm), differing from the deshielded protons near chloro substituents in Compounds 3–5 (δ 7.0–7.5 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.